4,5,5-trimethyldihydrofuran-2(3H)-one
CAS No.: 2981-96-6
Cat. No.: VC20774436
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2981-96-6 |
---|---|
Molecular Formula | C7H12O2 |
Molecular Weight | 128.17 g/mol |
IUPAC Name | 4,5,5-trimethyloxolan-2-one |
Standard InChI | InChI=1S/C7H12O2/c1-5-4-6(8)9-7(5,2)3/h5H,4H2,1-3H3 |
Standard InChI Key | WLRGENJWPWBOMS-UHFFFAOYSA-N |
SMILES | CC1CC(=O)OC1(C)C |
Canonical SMILES | CC1CC(=O)OC1(C)C |
Overview of 4,5,5-trimethyldihydrofuran-2(3H)-one
4,5,5-trimethyldihydrofuran-2(3H)-one is a cyclic organic compound characterized by a furanone structure. It is notable for its potential applications in organic synthesis and material science due to its unique chemical properties. The compound's molecular formula is
, and it has garnered interest for its role in various chemical reactions and as a building block in the synthesis of more complex molecules.
Synthesis and Reactions
The synthesis of 4,5,5-trimethyldihydrofuran-2(3H)-one can be achieved through various methods, often involving the condensation of appropriate precursors under controlled conditions.
Synthetic Pathways
-
Condensation Reactions: One common method involves the condensation of diketones with aldehydes in the presence of acid catalysts.
-
Cyclization: Another approach is the cyclization of linear precursors that contain functional groups capable of forming the lactone structure.
Applications
4,5,5-trimethyldihydrofuran-2(3H)-one has several potential applications:
-
Organic Synthesis: It can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
-
Material Science: Its unique structure may be utilized in the development of new materials with specific properties.
Research Findings
Recent studies have explored the reactivity and applications of 4,5,5-trimethyldihydrofuran-2(3H)-one:
-
Biological Activity: Some research indicates that derivatives of this compound exhibit promising biological activity, including anti-inflammatory and anticancer properties.
-
Fluorescent Properties: Investigations into its electronic properties have shown potential for use in fluorescent materials.
Spectroscopic Data
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) have been employed to characterize this compound:
Technique | Observations |
---|---|
NMR | Characteristic peaks indicating the presence of methyl groups and lactone protons. |
IR | Absorption bands corresponding to carbonyl (C=O) stretching and C-H bending vibrations. |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume